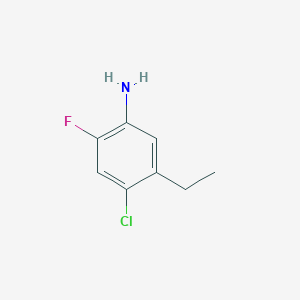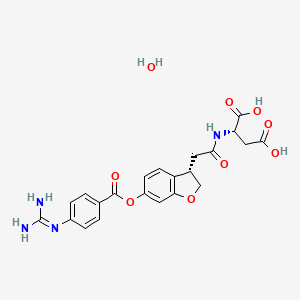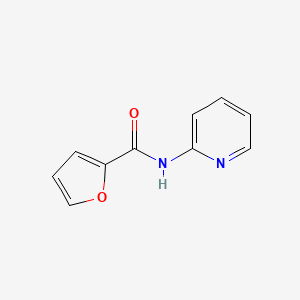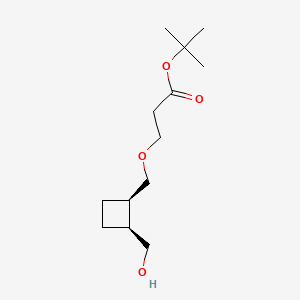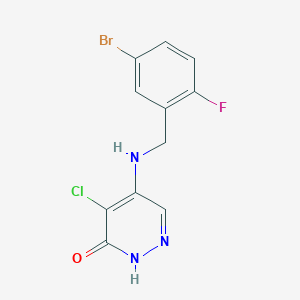
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a bromine atom, a fluorine atom, and a chlorine atom, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Halogenation: The starting material, 2-fluorobenzylamine, undergoes nitration followed by halogenation to introduce the bromine atom.
Coupling Reaction: The halogenated intermediate is then coupled with 4-chloropyridazin-3(2H)-one under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluorobenzyl bromide: Shares similar halogenation patterns but differs in its core structure.
2-Amino-5-bromopyridine: Contains a bromine atom and an amino group but lacks the fluorine and chloropyridazinone moieties.
Uniqueness
5-((5-Bromo-2-fluorobenzyl)amino)-4-chloropyridazin-3(2H)-one is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
分子式 |
C11H8BrClFN3O |
|---|---|
分子量 |
332.55 g/mol |
IUPAC 名称 |
4-[(5-bromo-2-fluorophenyl)methylamino]-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8BrClFN3O/c12-7-1-2-8(14)6(3-7)4-15-9-5-16-17-11(18)10(9)13/h1-3,5H,4H2,(H2,15,17,18) |
InChI 键 |
GLJBVMXQGHUKSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)CNC2=C(C(=O)NN=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
